molecular formula C27H30O16 B10831703 Quercetin 3-neohesperidoside CAS No. 29662-79-1

Quercetin 3-neohesperidoside

Cat. No.: B10831703
CAS No.: 29662-79-1
M. Wt: 610.5 g/mol
InChI Key: FYBMGZSDYDNBFX-GXPPAHCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quercetin 3-neohesperidoside typically involves the glycosylation of quercetin with neohesperidose. This process can be carried out using various catalysts and solvents to optimize yield and purity . The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the compound during synthesis .

Industrial Production Methods

Industrial production of this compound involves the extraction of quercetin from plant sources followed by enzymatic or chemical glycosylation. The use of bioreactors and advanced purification techniques such as chromatography ensures high purity and scalability of production .

Comparison with Similar Compounds

Quercetin 3-neohesperidoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Compared to these compounds, this compound exhibits a unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various applications .

Biological Activity

Quercetin 3-neohesperidoside (QNH) is a flavonoid glycoside known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects against various diseases. This article explores the biological activity of QNH, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C27_{27}H30_{30}O16_{16}
Molecular Weight 610.518 g/mol
CAS Number 32453-36-4
Density 1.8 ± 0.1 g/cm³
Boiling Point 987.1 ± 65.0 °C
Flash Point 326.7 ± 27.8 °C

Antioxidant Activity

QNH exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. In a study involving rat models of type 2 diabetes, compounds including QNH were shown to significantly reduce oxidative stress markers and enhance the levels of antioxidant enzymes in erythrocytes .

Anti-inflammatory Effects

The anti-inflammatory activity of QNH has been demonstrated through various studies:

  • In vitro Studies : QNH has been shown to inhibit the expression of pro-inflammatory cytokines and modulate pathways such as NF-κB, leading to reduced inflammation in cellular models .
  • Case Study : In an animal model, treatment with QNH resulted in a marked decrease in serum inflammatory markers, indicating its potential as an anti-inflammatory agent .

Potential Therapeutic Applications

Recent research highlights the potential of QNH in therapeutic applications:

  • SARS-CoV-2 Inhibition : Molecular docking studies revealed that QNH binds effectively to the main protease of SARS-CoV-2 with a binding affinity comparable to established inhibitors, suggesting its potential as a therapeutic agent against COVID-19 .
  • Bone Health : Another study indicated that isorhamnetin 3-O-neohesperidoside (a related compound) promoted osteoclastogenesis and bone resorption, hinting at possible applications in bone health and metabolism .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of QNH:

Study ReferenceBiological ActivityKey Findings
AntioxidantReduced oxidative stress in diabetic rats
Anti-inflammatoryInhibition of NF-κB pathway
OsteoclastogenesisPromoted osteoclast-specific gene expression
SARS-CoV-2 Protease InhibitionHigh binding affinity with main protease

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBMGZSDYDNBFX-GXPPAHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952123
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32453-36-4, 29662-79-1
Record name Quercetin 3-O-neohesperidoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32453-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-rhamnosylglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin-3-O-neohesperidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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